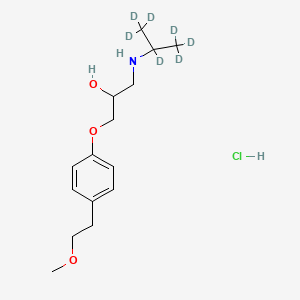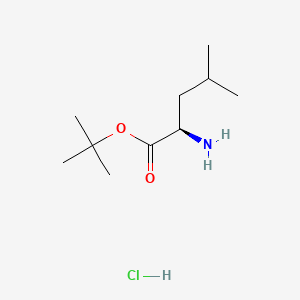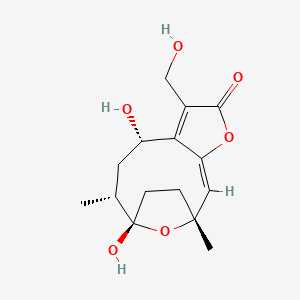
Metoprolol-D7 Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metoprolol-D7 Hydrochloride is a deuterated form of Metoprolol, a selective beta-1 adrenergic receptor blocker. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Metoprolol. The deuterium atoms in Metoprolol-D7 Hydrochloride replace the hydrogen atoms, which can help in tracing the compound in biological systems using mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Metoprolol-D7 Hydrochloride is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Metoprolol in biological samples.
Biology: Helps in studying the metabolic pathways and biological effects of Metoprolol.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Employed in the development and validation of analytical methods for drug testing and quality control.
Wirkmechanismus
Target of Action
Metoprolol-D7 Hydrochloride, a deuterium labeled form of Metoprolol , primarily targets the β1-adrenergic receptors . These receptors are predominantly found in the heart and are responsible for mediating the effects of adrenaline and noradrenaline, which are key regulators of the cardiovascular system .
Mode of Action
Metoprolol-D7 Hydrochloride acts as a selective β1-adrenergic receptor antagonist . By binding to these receptors, it inhibits the action of neurotransmitters adrenaline and noradrenaline . This inhibition results in a decrease in heart rate and contractility, thereby reducing cardiac output .
Biochemical Pathways
Metoprolol-D7 Hydrochloride affects the adrenergic signaling pathway. By blocking β1-adrenergic receptors, it inhibits the effects of catecholamines (adrenaline and noradrenaline), leading to a decrease in cyclic AMP (cAMP) production. This results in reduced activation of protein kinase A (PKA), which in turn decreases the rate and force of heart contractions .
Pharmacokinetics
Metoprolol undergoes significant first-pass hepatic metabolism, which covers around 50% of the administered dose . The metabolism of Metoprolol is mainly driven by the activity of CYP2D6 and to a lesser extent due to the activity of CYP3A4 . The pharmacokinetics of Metoprolol can vary widely among patients, often as a result of hepatic impairment or CYP2D6 polymorphism .
Action Environment
The action of Metoprolol-D7 Hydrochloride can be influenced by various environmental factors. For instance, the metabolism of Metoprolol can be affected by the presence of other drugs that induce or inhibit CYP2D6 or CYP3A4 . Additionally, factors such as patient’s age, liver function, and genetic polymorphisms in metabolizing enzymes can also influence the drug’s efficacy and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Metoprolol-D7 Hydrochloride involves the deuteration of Metoprolol. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of Metoprolol-D7 Hydrochloride follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete and selective deuteration of Metoprolol. The final product is then purified and converted to its hydrochloride salt form for stability and ease of handling.
Analyse Chemischer Reaktionen
Types of Reactions
Metoprolol-D7 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form metabolites.
Reduction: Reduction reactions can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of Metoprolol-D7, which are often studied for their pharmacological properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atenolol: Another beta-1 selective blocker used for similar indications.
Bisoprolol: Known for its high selectivity for beta-1 receptors.
Carvedilol: A non-selective beta-blocker with additional alpha-blocking properties.
Uniqueness
Metoprolol-D7 Hydrochloride is unique due to its deuterated nature, which allows for precise tracing and analysis in research settings. This makes it particularly valuable in pharmacokinetic studies where accurate measurement of drug concentration and metabolism is crucial.
Eigenschaften
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.ClH/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;/h4-7,12,14,16-17H,8-11H2,1-3H3;1H/i1D3,2D3,12D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBBZNRSHOCRNP-ODLOEXKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCOC)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Diazabicyclo[3.2.2]non-6-EN-3-imine](/img/structure/B591159.png)



![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B591173.png)
![(1R,2R,6R)-7,7-difluorobicyclo[4.1.0]heptan-2-ol](/img/structure/B591174.png)


